Physicochemical Differentiation: Enhanced Topological Polar Surface Area (TPSA) vs. 4-Fluoro Analog
The target compound exhibits a topological polar surface area (TPSA) of 101 Ų, compared to 91.9 Ų for the direct 4-fluorophenyl analog, 4-(2-((4-fluorophenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one (CAS 952886-75-8) [1][2]. This 9.1 Ų increase is attributable to the oxygen atom of the methoxy substituent. TPSA values above 90 Ų are mechanistically linked to reduced passive gastrointestinal permeability and lower blood–brain barrier penetration scores, meaning the two analogs cannot be interchanged in CNS-targeted programs without re-optimizing the absorption-distribution profile [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 101 Ų |
| Comparator Or Baseline | 4-(2-((4-fluorophenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one (CAS 952886-75-8): 91.9 Ų |
| Quantified Difference | +9.1 Ų (approx. 10% higher) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem) under identical methodology |
Why This Matters
A TPSA difference of ~10 Ų can shift a compound across the empirical blood–brain barrier permeability threshold of 90 Ų, making the methoxy analog systematically less CNS-penetrant and therefore procurable for peripheral-target programs versus the CNS-oriented fluoro analog.
- [1] PubChem Compound Summary for CID 16863887, 4-(2-((4-Methoxyphenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one. NCBI. Accessed April 2026. View Source
- [2] Kuujia Product Page for CAS 952886-75-8, 4-2-(4-fluorobenzenesulfonyl)acetyl-3,3-dimethylpiperazin-2-one. Accessed April 2026. View Source
